Acide (4-benzylphényl)boronique

Vue d'ensemble

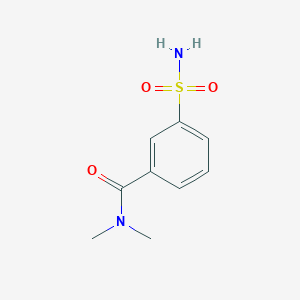

Description

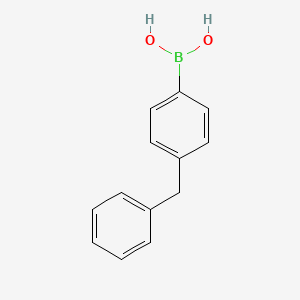

“(4-Benzylphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 56311-13-8 . It has a molecular weight of 212.06 . It is typically stored in an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of boronic acids, including “(4-Benzylphenyl)boronic acid”, often involves the use of Suzuki–Miyaura coupling reactions . An efficient α-deprotonation and functionalization of benzylboronates with a wide range of electrophiles offers high atomic efficiency and an alternative C-C bond disconnection for the synthesis of benzylboronates .Molecular Structure Analysis

The molecular formula of “(4-Benzylphenyl)boronic acid” is C13H13BO2 . The structure of boronic acids allows them to form five-membered boronate esters with diols .Chemical Reactions Analysis

Boronic acids, including “(4-Benzylphenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Boronic acids are also used in Suzuki–Miyaura coupling reactions .Physical and Chemical Properties Analysis

“(4-Benzylphenyl)boronic acid” is a solid substance .Applications De Recherche Scientifique

Applications de détection

Acide (4-benzylphényl)boronique : est largement utilisé dans les applications de détection en raison de sa capacité à former des liaisons covalentes réversibles avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette propriété lui permet d'être utilisé à la fois dans les dosages homogènes et les systèmes de détection hétérogènes. L'interaction avec les diols est particulièrement utile pour la détection des sucres et autres biomolécules, ce qui en fait un outil précieux dans les dispositifs de diagnostic et de surveillance .

Marquage biologique

La réactivité du composé avec les diols permet également son utilisation dans le marquage biologique. Il peut être utilisé pour marquer les biomolécules avec des groupes acide boronique, qui peuvent ensuite être détectés ou purifiés en utilisant son affinité pour les diols. Cette application est importante dans l'étude des glycoprotéines et autres glycoconjugués dans les systèmes biologiques .

Manipulation et modification des protéines

Les chercheurs utilisent l'this compound pour la manipulation et la modification des protéines. En ciblant les chaînes latérales contenant des diols de certains acides aminés, il peut être utilisé pour modifier la structure et la fonction des protéines. Cela a des implications pour la compréhension du comportement des protéines et pour le développement de nouvelles stratégies thérapeutiques .

Technologies de séparation

Dans le domaine des sciences de la séparation, l'this compound est employé comme ligand d'affinité pour la séparation des composés contenant des diols. Cela est particulièrement utile dans la purification des acides nucléiques et des sucres à partir de mélanges complexes, ce qui est essentiel pour diverses applications analytiques et préparatives .

Développement de thérapeutiques

L'interaction des acides boroniques avec les molécules biologiques ouvre des possibilités pour le développement de thérapeutiques. L'this compound peut être utilisé pour concevoir des molécules qui peuvent interférer avec les voies biologiques ou inhiber les enzymes qui sont essentielles à la survie des agents pathogènes, offrant une voie vers de nouveaux médicaments .

Systèmes de libération contrôlée

En recherche pharmaceutique, les dérivés de l'this compound sont étudiés pour leur potentiel dans les systèmes de libération contrôlée. Par exemple, ils peuvent être incorporés dans des polymères qui répondent à la présence de sucres, comme le glucose, pour réguler la libération d'insuline chez les patients diabétiques .

Mécanisme D'action

Target of Action

The primary target of (4-Benzylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Benzylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (4-Benzylphenyl)boronic acid plays a crucial role, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of (4-Benzylphenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Benzylphenyl)boronic acid is influenced by environmental factors such as the concentration of the boronic acid and the presence of water . A low concentration of boronic acid can lead to a favourable partitioning between cross-coupling and oxidative homo-coupling . The presence of water can lead to hydrolysis of the boronic acid, which can impact the stability and efficacy of the compound .

Safety and Hazards

Orientations Futures

Boronic acids, including “(4-Benzylphenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The introduction of boronic acid groups to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Relevant Papers Several papers have been published on the topic of boronic acids, including “(4-Benzylphenyl)boronic acid”. These papers cover a wide range of topics, from the synthesis and properties of boronic acids to their applications in various fields . The papers highlight the diverse range of uses and applications for boronic acids, from therapeutics to separation technologies .

Analyse Biochimique

Biochemical Properties

(4-Benzylphenyl)boronic acid plays a crucial role in various biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with active site residues. These interactions can modulate enzyme activity, making (4-Benzylphenyl)boronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, (4-Benzylphenyl)boronic acid can bind to diols and other biomolecules, facilitating its use in sensing and diagnostic applications .

Cellular Effects

The effects of (4-Benzylphenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, (4-Benzylphenyl)boronic acid has been shown to inhibit tyrosine kinases, leading to altered phosphorylation patterns and downstream signaling events. Furthermore, (4-Benzylphenyl)boronic acid can affect gene expression by modulating transcription factors and other regulatory proteins. These changes can impact cellular metabolism, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, (4-Benzylphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with nucleophilic residues such as serine, threonine, and cysteine in enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, (4-Benzylphenyl)boronic acid can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Benzylphenyl)boronic acid can vary over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but prolonged exposure to aqueous environments can lead to hydrolysis and loss of activity. Long-term studies have shown that (4-Benzylphenyl)boronic acid can have sustained effects on cellular function, including persistent changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of (4-Benzylphenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, (4-Benzylphenyl)boronic acid can exhibit off-target effects and potential toxicity, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where a critical concentration of (4-Benzylphenyl)boronic acid is required to achieve desired biochemical outcomes .

Metabolic Pathways

(4-Benzylphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, (4-Benzylphenyl)boronic acid can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, (4-Benzylphenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, (4-Benzylphenyl)boronic acid can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of (4-Benzylphenyl)boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through interactions with targeting peptides or protein complexes. The localization of (4-Benzylphenyl)boronic acid can impact its activity and function, as it may interact with different biomolecules in distinct cellular compartments .

Propriétés

IUPAC Name |

(4-benzylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXRLRBXBWDOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662949 | |

| Record name | (4-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56311-13-8 | |

| Record name | (4-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1520994.png)

![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)

amine](/img/structure/B1521011.png)

![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)